6,6'-Bieckol
Description
Properties
CAS No. |
88095-81-2 |
|---|---|
Molecular Formula |
C36H22O18 |
Molecular Weight |
742.5 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-21(45)9-23(47)31-35(29)53-27-19(43)7-17(41)25(33(27)51-31)26-18(42)8-20(44)28-34(26)52-32-24(48)10-22(46)30(36(32)54-28)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |
InChI Key |
HBJNTPFHQKXWOY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O |
Other CAS No. |
88095-81-2 |
Synonyms |
6,6'-bieckol |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Elucidation Research
Methodologies for Extraction and Primary Isolation from Phaeophyceae Species
The initial stages of isolating 6,6'-Bieckol involve extracting the compound from its natural source, typically brown algae like Ecklonia cava. This process begins with the preparation of algal material, followed by extraction using various solvents.
Optimization of Solvent-Based Extraction Techniques (e.g., Aqueous Methanol (B129727), Ethyl Acetate)
Extraction of phlorotannins, including this compound, from brown algae commonly utilizes organic solvents or their aqueous mixtures. The choice of solvent, extraction time, temperature, and solvent-to-algae ratio are crucial parameters that influence the yield and efficiency of the extraction process bohrium.comencyclopedia.pubnih.govmdpi.com.
Solvent Systems: Methanol (MeOH) and aqueous methanol (e.g., 80% MeOH) are frequently employed for the initial extraction of phlorotannins from dried algal powder mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net. Ethanol (B145695), particularly in aqueous solutions (e.g., 50% or 80% ethanol), has also been found effective nih.govmdpi.comresearchgate.netresearcher.life.
Extraction Procedures: Typically, dried and powdered seaweed material is subjected to extraction by stirring or refluxing for extended periods. For instance, Ecklonia cava powder has been extracted using methanol (3 x 5 L) for 10 days semanticscholar.orgresearchgate.net, or with 80% aqueous methanol three times at room temperature researchgate.net. An extraction using 80% ethanol involved refluxing for 72 hours nih.gov.
Yields: From 10 kg of E. cava powder, a crude methanol extract yielding approximately 273 g was obtained semanticscholar.orgresearchgate.net. A similar extraction process using 500 g of dried E. cava powder resulted in 45.65 g of ethyl acetate (B1210297) extract after partitioning researchgate.net.
While specific optimization studies detailing the precise parameters for maximizing this compound yield are not extensively detailed in the provided snippets, the general approach involves selecting solvents that effectively solubilize polyphenolic compounds while minimizing the extraction of less desirable components bohrium.comencyclopedia.pub.
Initial Fractionation Strategies (e.g., Liquid-Liquid Partitioning)
Following the initial solvent extraction, crude algal extracts are typically fractionated to enrich the concentration of target compounds like this compound. Liquid-liquid partitioning is a primary method used for this purpose, separating compounds based on their differential solubility in immiscible solvents bohrium.comencyclopedia.pubmdpi.commdpi.com.
Methodology: The crude extract is often suspended in water and then partitioned sequentially with solvents of increasing polarity. A common sequence involves partitioning with non-polar solvents like n-hexane, followed by more polar solvents such as dichloromethane (B109758) (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH) semanticscholar.orgresearchgate.netresearchgate.netnih.gov.
Target Fractions: The ethyl acetate (EtOAc) fraction is frequently identified as being particularly rich in phlorotannins, including this compound, and is thus selected for further purification researchgate.netnih.govresearchgate.netnih.govnih.govncsu.edu. For example, the EtOAc fraction obtained from a methanol extract of E. cava was found to be highly enriched in phlorotannins semanticscholar.orgresearchgate.netresearchgate.netnih.gov.
CPC Solvent Systems: In the context of Centrifugal Partition Chromatography (CPC), the selection of a biphasic solvent system is a form of partitioning. Commonly used systems for phlorotannin isolation include n-hexane:EtOAc:methanol:water in various ratios, such as (2:7:3:7, v/v) nih.govmdpi.com or (7:7:3:2, v/v/v/v) mdpi.com.
Table 1: Solvent-Based Extraction and Initial Fractionation of Phlorotannins
| Algal Species | Extraction Solvent | Extraction Method | Crude Extract Yield | Fractionating Solvent (Partitioning) | Fraction Yield (EtOAc) | Key Phlorotannins Mentioned | References |
| Ecklonia cava | Methanol (MeOH) | Stirring extraction (3x 5L for 10 days) semanticscholar.orgresearchgate.net | 273 g (from 10 kg) | n-hexane, CH2Cl2, EtOAc, n-BuOH | 24.87 g | This compound | semanticscholar.orgresearchgate.net |
| Ecklonia cava | 80% Aqueous Methanol | Extraction (3 times at room temp.) researchgate.net | - | EtOAc | 45.65 g | 2,7″-phloroglucinol-6,6′-bieckol | researchgate.net |
| Ecklonia cava | 80% Ethanol | Reflux (72 h) nih.gov | 290.0 g (from 1.1 kg) | n-hexane, EtOAc, n-butanol | 54.9 g | 6,6′-bieckol | nih.gov |
| Ecklonia maxima | Not specified (crude extract) | Not specified | - | n-hexane–ethyl acetate–methanol–water (2:8:3:7) | - | Eckmaxol | nih.gov |
| Eisenia nipponica | Methanol/chloroform (M/C) | Aqueous methanol fraction researchgate.net | - | Not specified | - | 6,6′-bieckol | researchgate.net |
Chromatographic Purification Techniques for High Purity this compound
Following initial fractionation, chromatographic methods are employed to isolate this compound in a highly pure form. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
Column Chromatography Applications (e.g., Silica (B1680970) Gel, C18 Reversed-Phase)
Column chromatography, utilizing stationary phases like silica gel or C18 reversed-phase material, is a cornerstone for purifying phlorotannins.
Silica Gel Chromatography: This technique is widely used for separating compounds based on polarity. The ethyl acetate fraction, known to be enriched in phlorotannins, is commonly applied to a silica gel column and eluted with solvent gradients. For example, a gradient elution using hexane, ethyl acetate, and methanol has been employed semanticscholar.orgresearchgate.net. Another approach involves using chloroform/methanol gradients for silica gel chromatography researchgate.netnih.gov. The silica gel used is typically of a specific mesh size, such as 230-400 mesh researchgate.net.
C18 Reversed-Phase Chromatography: This method separates compounds based on their hydrophobicity. It is often used either as a standalone purification step or in conjunction with other chromatographic techniques. Open column chromatography using C-18 resin has been utilized nih.gov, and reversed-phase HPLC (RP-HPLC) with C18 columns is a standard for both analytical and preparative purification jejunu.ac.krjejunu.ac.krd-nb.infoasm.orgscience.gov.
Other Chromatographic Methods: Supplementary purification steps may include chromatography on Sephadex LH-20, which separates compounds based on molecular size, using methanol as the eluent semanticscholar.orgresearchgate.net. Celite column chromatography has also been reported jejunu.ac.kr.
Yields and Purity: Through these methods, specific fractions are collected and analyzed. For instance, a fraction (F6) obtained from silica gel chromatography of the ethyl acetate extract was further purified by Sephadex LH-20 to yield 127.51 mg of this compound semanticscholar.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Purposes
HPLC and UPLC are indispensable tools for both the analysis and purification of this compound, offering high resolution and sensitivity.
Analytical Applications: HPLC and UPLC are used to assess the purity of isolated compounds, identify them using mass spectrometry (MS), and monitor the progress of purification. Techniques like UPLC-Q-TOF/MS are employed for detailed metabolic profiling researcher.liferesearchgate.net. HPLC coupled with mass spectrometry (HPLC-MS) is crucial for identification and structural characterization researchgate.netasm.org.
Preparative Applications: Preparative HPLC systems are utilized to purify larger quantities of target compounds. This often involves specialized columns and optimized mobile phases. For example, RP-C18 preparative HPLC has been used for purification jejunu.ac.kr.
Chromatographic Conditions: Typical HPLC/UPLC analyses for phlorotannins often employ C18 reversed-phase columns. Mobile phases commonly consist of mixtures of water and acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or phosphoric acid to improve peak shape and separation d-nb.infoasm.orgscience.govscience.gov. Specific conditions include using a Luna RP-18 column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, with detection at 270 nm d-nb.info.
Purity Achieved: HPLC analysis has demonstrated high purity for isolated phlorotannins, with purities of >99% reported for compounds like this compound d-nb.info and ≥90% for others such as dieckol (B191000) and phlorofucofuroeckol-A nih.gov.
Centrifugal Partition Chromatography (CPC) in Large-Scale Isolation
Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatographic technique that is particularly advantageous for the preparative-scale isolation of natural products, including phlorotannins, due to its efficiency and ability to handle large sample loads mdpi.comscience.govresearchgate.net.
Principle: CPC separates compounds based on their differential partitioning coefficients between two immiscible liquid phases, without the risk of irreversible adsorption to a solid support, which can be a limitation in traditional chromatography mdpi.comscience.govresearchgate.net.
Solvent Systems: Effective CPC separation relies on the selection of an appropriate biphasic solvent system. Common systems for phlorotannin isolation from Ecklonia cava include mixtures of n-hexane, ethyl acetate, methanol, and water, such as (2:7:3:7, v/v) nih.govmdpi.com or (7:7:3:2, v/v/v/v) mdpi.com. High-Speed Counter-Current Chromatography (HSCCC), a form of CPC, has also utilized similar solvent systems nih.gov.
Large-Scale Applications: CPC is well-suited for large-scale isolation science.gov. Studies have successfully employed CPC for the efficient purification of phlorotannins from E. cava, isolating compounds like dieckol, phlorofucofuroeckol-A, and fractions containing 2,7-phloroglucinol-6,6-bieckol and pyrogallol-phloroglucinol-6,6-bieckol (B12385112) from a single step nih.govmdpi.com.
Efficiency and Yields: A one-step CPC process allowed for the isolation of various phlorotannins, with reported purities of ≥90% for some compounds nih.gov. This technique is considered useful for the simple and efficient isolation of phlorotannins nih.gov.
Advanced Spectroscopic and Spectrometric Approaches for Structure Determination
The structural assignment of this compound has been meticulously achieved through a combination of high-resolution spectroscopic and spectrometric analyses. These methods are indispensable for confirming the identity and elucidating the intricate arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR, often complemented by 2D NMR experiments, have been instrumental in its full structural assignment.
¹H NMR Spectroscopy : Proton NMR spectra of this compound, typically recorded in deuterated solvents like DMSO-d₆, reveal characteristic signals corresponding to its aromatic protons and phenolic hydroxyl groups. Reported chemical shifts for aromatic protons generally fall within the range of δ 5.8–6.3 ppm nih.gov. The phenolic hydroxyl protons (-OH) typically resonate at higher chemical shifts, often observed between δ 8.9–9.5 ppm . More detailed assignments have identified specific proton signals, such as those at δ 6.09 (s, H-3), 6.04 (1H, s, H-8), 5.80 (1H, d, J = 1.8 Hz, H-4'), and 5.74 (1H, d, J = 2.1 Hz, H-2', H-6') adelaide.edu.au. Additionally, signals for hydroxyl protons have been noted at δ 9.48 (OH-9), 9.42 (OH-4), 9.15 (OH-2,7), and 9.12 (OH-3', -5') adelaide.edu.au.
¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon backbone of the molecule. The aromatic carbons of this compound typically exhibit signals in the chemical shift range of δ 94–162 ppm nih.gov. Specific carbon signals have been identified, including those at δ 159.3 (C-5''') and δ 154.0 (C-1''') , and another report indicates a signal at δ 160.5 (C-?) adelaide.edu.au.
Table 1: ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ ppm) | Assignment/Notes | Solvent | Reference |
| ¹H NMR | 5.8–6.3 | Aromatic protons | DMSO-d₆ | |
| ¹H NMR | 8.9–9.5 | Phenolic -OH groups | DMSO-d₆ | |
| ¹H NMR | 6.09 (s) | H-3 | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 6.04 (1H, s) | H-8 | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 5.80 (1H, d, J = 1.8 Hz) | H-4' | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 5.74 (1H, d, J = 2.1 Hz) | H-2', H-6' | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 9.48 (1H, s) | OH-9 | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 9.42 (1H, s) | OH-4 | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 9.15 (2H, s) | OH-2,7 | DMSO-d₆ | adelaide.edu.au |
| ¹H NMR | 9.12 (2H, s) | OH-3', -5' | DMSO-d₆ | adelaide.edu.au |
| ¹³C NMR | 94–162 | Aromatic carbons | DMSO-d₆ | nih.gov |
| ¹³C NMR | 159.3 | C-5''' | DMSO-d₆ | |
| ¹³C NMR | 154.0 | C-1''' | DMSO-d₆ | |
| ¹³C NMR | 160.5 | C-? | DMSO-d₆ | adelaide.edu.au |
Mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC/MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS), are vital for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns.
Molecular Formula and Weight : this compound has a molecular formula of C₃₆H₂₂O₁₈ adelaide.edu.auebi.ac.ukchemfaces.comchemfaces.comnih.govmedchemexpress.com and a corresponding molecular weight of approximately 742.5 g/mol adelaide.edu.auebi.ac.ukchemfaces.comchemfaces.comnih.govmedchemexpress.com. These values are consistently determined through high-resolution MS.
Fragmentation Analysis : Analysis of fragmentation patterns provides further structural evidence. In negative ion mode ESI-MS, this compound typically shows a pseudomolecular ion [M-H]⁻ at m/z 741 adelaide.edu.au. Characteristic fragment ions observed at m/z 601, 371, and 248 are indicative of the sequential loss of phloroglucinol (B13840) units from the parent molecule, supporting its polymeric structure adelaide.edu.au. LC-MS and QTOF-MS/MS are routinely used in conjunction with NMR for the comprehensive identification and structural elucidation of phlorotannins like this compound semanticscholar.orgresearchgate.netjejunu.ac.krjejunu.ac.krmdpi.com.
Table 2: Mass Spectrometry Data for this compound
| Technique | Molecular Formula | Molecular Weight (Da) | Observed Ion (m/z) | Fragmentation Pattern (m/z) | Reference(s) |
| LC/MS, ESI-MS, QTOF-MS/MS | C₃₆H₂₂O₁₈ | 742.5 | [M-H]⁻ 741 | 601, 371, 248 (loss of phloroglucinol units) | adelaide.edu.auebi.ac.ukchemfaces.comchemfaces.comnih.govmedchemexpress.com |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. While specific λmax values for this compound are not extensively detailed in the provided snippets, UV-Vis spectroscopy plays a role in its general characterization and identification longdom.org. It is also used in conjunction with chromatographic methods (e.g., HPLC-DAD) for the quantification of phlorotannins, including this compound, in algal extracts adelaide.edu.auncsu.edu. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are typically used to determine the absolute configuration of chiral molecules. Although this compound possesses a symmetrical structure, chiroptical properties can be relevant for related or modified phlorotannins.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for detecting and quantifying free radicals. It has been widely utilized to assess the antioxidant capacity of this compound by measuring its ability to scavenge various reactive oxygen species (ROS) and free radicals.
Radical Scavenging Activity : Studies employing ESR have demonstrated that this compound exhibits significant radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl), alkyl, hydroxyl, and superoxide (B77818) radicals nih.govchemfaces.comresearchgate.netjejunu.ac.krjejunu.ac.krnih.gov. The activity is generally found to be dose-dependent nih.gov.
Quantitative Findings : The efficacy of this compound in scavenging these radicals is quantified by its half-maximal inhibitory concentration (IC₅₀) values. These values indicate the concentration of the compound required to scavenge 50% of the target radical.
Table 3: ESR-Based Radical Scavenging Activity of this compound
| Radical Type | IC₅₀ (µM) (Range) | Reference(s) |
| DPPH | 0.51 – 0.90 | nih.govresearchgate.netnih.gov |
| Alkyl | 2.07 – 2.54 | nih.govresearchgate.netnih.gov |
| Hydroxyl | 62.93 – 75.64 | nih.govresearchgate.netnih.gov |
| Superoxide | 57.19 – 109.05 | nih.govresearchgate.netnih.gov |
These findings consistently highlight this compound's potent antioxidant properties, often demonstrating higher activity compared to standard antioxidants like ascorbic acid nih.govresearchgate.netnih.gov. The ESR technique provides direct evidence of its capacity to neutralize free radicals, underpinning its role as a natural antioxidant.
Compound List:
this compound
Phloroglucinol
Ascorbic acid
Chemical Synthesis and Analog Development Studies
Strategic Approaches to the Total Synthesis of 6,6'-Bieckol
The total synthesis of this compound, a complex polyphenol, presents a formidable challenge to organic chemists. The molecule's core structure features a dibenzo-p-dioxin (B167043) skeleton, multiple hydroxyl groups, and ether linkages, necessitating sophisticated synthetic strategies. nih.govnih.gov While a complete total synthesis of this compound has yet to be extensively reported in publicly available literature, the general approaches to constructing the phlorotannin framework provide a roadmap.
Key synthetic strategies would likely revolve around the construction of the central dibenzo-p-dioxin ring system. This could be achieved through Ullmann condensation or other cross-coupling reactions to form the diaryl ether bonds. The starting materials would likely be highly functionalized phloroglucinol (B13840) derivatives, which are the basic building blocks of phlorotannins. scirp.org The regioselective introduction of hydroxyl and phenoxy groups onto the aromatic rings is a critical step that requires careful planning of protecting group strategies.
Another pivotal aspect is the stereoselective construction of the biaryl axis, which contributes to the molecule's three-dimensional structure. Modern catalytic methods, such as atroposelective synthesis, could be employed to control the axial chirality. The final steps would involve the deprotection of the numerous hydroxyl groups to yield the natural product.
Semisynthesis and Chemoenzymatic Modifications of this compound
Given the challenges of total synthesis, semisynthetic and chemoenzymatic approaches offer viable alternatives for producing this compound and its derivatives. These methods start with naturally abundant phlorotannins or their precursors, which are then chemically or enzymatically modified.
Laccases, a class of multi-copper oxidases, have emerged as powerful tools in the synthesis of phenolic compounds. rsc.org These enzymes can catalyze the oxidative coupling of phenols, potentially enabling the dimerization of simpler phloroglucinol units to form the complex structure of this compound. rsc.org The reaction conditions, such as pH and the presence of co-solvents, can be optimized to control the selectivity and yield of the desired product. rsc.org
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions. For instance, specific hydroxyl groups on a phlorotannin precursor could be selectively protected using chemical methods, followed by enzymatic coupling and subsequent deprotection. This approach allows for the precise modification of the natural product scaffold to generate novel analogs.
Design and Synthesis of Structural Analogs for Mechanistic Exploration
The synthesis of structural analogs of this compound is instrumental in understanding its mechanism of action and identifying the key structural features responsible for its biological activity. By systematically modifying different parts of the molecule, researchers can probe its interactions with biological targets.
In silico modeling and quantitative structure-activity relationship (QSAR) studies can guide the rational design of these analogs. tcmsp-e.comflinders.edu.au These computational tools can predict the binding affinity of virtual compounds to target proteins, allowing for the prioritization of synthetic targets. The synthesized analogs are then evaluated in biological assays to validate the computational predictions and further refine the structure-activity relationship models.
Development of Novel Synthetic Pathways for Phlorotannin Scaffolds
The broader research into synthetic methodologies for phlorotannin scaffolds contributes significantly to the potential synthesis of this compound. The development of efficient methods for constructing the C-C and C-O bonds that characterize this class of compounds is a key area of focus. tandfonline.com
Recent advances in catalysis, including photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, offer new possibilities for the construction of the complex polycyclic systems found in phlorotannins. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them well-suited for the synthesis of highly oxygenated molecules like this compound.
Furthermore, the exploration of biomimetic synthesis, which mimics the proposed biosynthetic pathways of phlorotannins in brown algae, provides a green and efficient alternative to traditional synthetic methods. tandfonline.com This approach often utilizes enzymatic cascades to construct complex natural products from simple precursors in a one-pot fashion.
Below is a table summarizing the inhibitory concentrations (IC50) of various phlorotannins, including derivatives related to the this compound scaffold, against different enzymes, which is crucial for the design of new analogs.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2,7''-Phloroglucinol-6,6'-bieckol | α-amylase | 6.94 | medchemexpress.com |
| 2,7''-Phloroglucinol-6,6'-bieckol | α-glucosidase | 23.35 | medchemexpress.com |
| Pyrogallol-phloroglucinol-6,6'-bieckol | DPPH radical | 0.90 | nih.gov |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Alkyl radical | 2.54 | nih.gov |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Hydroxyl radical | 62.93 | nih.gov |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Superoxide (B77818) radical | 109.05 | nih.gov |
Biosynthetic Pathways and Ecological Functions in Marine Algae
Ecological Roles of 6,6'-Bieckol in Marine Ecosystems
Involvement in Algal Structural Integrity and Wound Healing Processes
While the broader class of phlorotannins has been established to play a significant role in algal structural integrity and wound healing, specific research detailing the direct involvement of the compound this compound in these particular processes is limited within the provided scientific literature. Although this compound is a well-characterized phlorotannin isolated from marine brown algae such as Ecklonia cava researchgate.netnih.govebi.ac.uk, and has demonstrated various other bioactivities including antioxidant, anti-inflammatory, and anti-HIV effects researchgate.netnih.govebi.ac.ukmdpi.comusp.brchemfaces.com, its specific functions related to algal structural integrity or direct participation in wound healing mechanisms have not been extensively documented in the reviewed sources. Consequently, detailed research findings and data tables specifically illustrating this compound's direct contribution to these algal processes cannot be presented based on the available information.
Molecular Mechanisms of Biological Activity
Antioxidant Mechanisms at Cellular and Molecular Levels
6,6'-Bieckol demonstrates significant antioxidant capabilities through a variety of mechanisms, from directly neutralizing harmful free radicals to modulating the body's own antioxidant defense systems.
Direct Free Radical Scavenging Properties
This compound has been shown to be a potent scavenger of various free radicals. Studies have demonstrated its ability to directly neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, alkyl, and superoxide (B77818) radicals. chemfaces.com This direct scavenging activity is a key aspect of its antioxidant properties. The efficacy of a derivative, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), against different radicals was found to be in the order of DPPH, alkyl, hydroxyl, and then superoxide radicals, with IC50 values of 0.90, 2.54, 62.93, and 109.05 µM, respectively. nih.gov Another derivative, 2,7″-phloroglucinol-6,6′-bieckol (PHB), also showed strong scavenging activities against DPPH, alkyl, hydroxyl, and superoxide radicals with IC50 values of 0.51, 2.07, 75.64, and 57.19µM, respectively. researchgate.net The antioxidant activities of PPB were noted to be higher than those of the commercial antioxidant, ascorbic acid. nih.gov
Table 1: Radical Scavenging Activity of this compound Derivatives
| Compound | Radical | IC50 (µM) |
|---|---|---|
| Pyrogallol-phloroglucinol-6,6'-bieckol (PPB) | DPPH | 0.90 |
| Alkyl | 2.54 | |
| Hydroxyl | 62.93 | |
| Superoxide | 109.05 | |
| 2,7″-phloroglucinol-6,6′-bieckol (PHB) | DPPH | 0.51 |
| Alkyl | 2.07 | |
| Hydroxyl | 75.64 |
Intracellular Reactive Oxygen Species (ROS) Scavenging in Cell Lines
Beyond direct chemical interactions, this compound effectively reduces the levels of reactive oxygen species (ROS) within cells. In studies using RAW264.7 macrophage cell lines, this compound significantly lowered intracellular ROS levels. chemfaces.com Similarly, its derivative, pyrogallol-phloroglucinol-6,6'-bieckol (PPB), demonstrated dose-dependent intracellular ROS scavenging activity in Vero cells, with 68.79% of ROS scavenged at a concentration of 5 µM and an IC50 value of 3.54 µM. nih.gov This activity contributes to its ability to protect cells from oxidative damage. The compound has also been shown to reduce intracellular ROS in other cell lines, including HT1080 human fibrosarcoma cells. researchgate.net
Modulation of Endogenous Antioxidant Enzyme Systems
This compound can also bolster the cell's own defense mechanisms against oxidative stress. It has been observed to enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov For instance, treatment with a seaweed extract containing this compound led to increased activities of SOD and GPx in H2O2-treated L929 cells. researchgate.net By upregulating these crucial enzymes, this compound helps to create a more robust antioxidant environment within the cell.
Protection Against Oxidative Stress-Induced Cellular Damage
The culmination of this compound's antioxidant activities is the protection of cells from damage induced by oxidative stress. Research has shown that it can protect human umbilical vein endothelial cells (HUVECs) from high-glucose-induced cytotoxicity and reduce the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. chemfaces.com Furthermore, it has demonstrated a protective effect against high glucose-induced glucotoxicity in rat insulinoma cells by reducing oxidative stress and apoptosis. nih.gov The compound and its derivatives have also been found to effectively inhibit H2O2-induced DNA damage. nih.govresearchgate.net In zebrafish models, this compound has been reported to be an effective inhibitor of intracellular ROS, lipid peroxidation, and DNA damage induced by various stressors. mdpi.com
Anti-Inflammatory Mechanisms via Cellular Signaling Pathway Modulation
This compound also exhibits potent anti-inflammatory effects by intervening in key cellular signaling pathways that regulate the inflammatory response.
Inhibition of Pro-Inflammatory Mediator Production
A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV2 microglial cells, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). chemfaces.comnih.govd-nb.info This inhibition is dose-dependent and is not due to cytotoxicity. d-nb.info The reduction in NO and PGE₂ production is a direct consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govd-nb.info
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 2,2-diphenyl-1-picrylhydrazyl |
| 2,7″-phloroglucinol-6,6′-bieckol |
| This compound |
| Ascorbic acid |
| Catalase |
| Cyclooxygenase-2 |
| Glutathione peroxidase |
| Inducible nitric oxide synthase |
| Nitric oxide |
| Prostaglandin E₂ |
| Pyrogallol-phloroglucinol-6,6'-bieckol |
| Superoxide dismutase |
Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
This compound has been shown to effectively suppress the expression of two key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies using lipopolysaccharide (LPS)-stimulated murine primary microglial cells, BV2 microglial cells, and RAW 264.7 macrophages, this compound inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂). nih.govchemfaces.comnih.gov This inhibition was attributed to its ability to suppress the expression of iNOS and COX-2 at both the mRNA and protein levels in a dose-dependent manner. nih.govchemfaces.comnih.gov The hexameric phlorotannin is recognized for its strong inhibitory effects on these pro-inflammatory mediators. jmb.or.kr
Suppression of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)
The anti-inflammatory properties of this compound extend to its ability to control the production of pro-inflammatory cytokines. In LPS-stimulated macrophage and microglial cell models, this compound downregulated the production and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govchemfaces.comnih.gov This suppression is a key aspect of its anti-inflammatory profile, as these cytokines are central mediators of the inflammatory response. Further studies have confirmed that phlorotannins, including this compound, can effectively attenuate the release of these cytokines in response to inflammatory stimuli. mdpi.com
Modulation of NF-κB Signaling Pathway (IκB-α degradation, p65 nuclear translocation, DNA binding)
A primary mechanism for the anti-inflammatory effects of this compound is its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com this compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α. nih.govchemfaces.com This action effectively sequesters the NF-κB complex in the cytoplasm, preventing the nuclear translocation of its active subunits, such as p50 and p65. nih.govchemfaces.comnih.gov Consequently, the transcriptional activity of NF-κB is suppressed. This has been demonstrated by chromatin immunoprecipitation assays, which revealed that this compound inhibited the binding of NF-κB to the promoters of the TNF-α and IL-6 genes in LPS-stimulated macrophages. nih.gov This inhibition of the NF-κB pathway is also linked to the suppression of matrix metalloproteinase (MMP) expression in certain cancer cells. researchgate.net
Inhibition of Mitogen-Activated Protein Kinase (MAPK) and Akt Phosphorylation (JNK, p38, Akt)
The regulatory effects of this compound on the NF-κB pathway are mediated by its influence on upstream signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. Studies have shown that this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), p38 MAPK, and Akt in LPS-stimulated microglial cells. nih.govchemfaces.com The inhibition of these kinases is crucial, as they are upstream regulators of NF-κB activation. nih.gov The collective evidence indicates that the anti-inflammatory activity of this compound is largely regulated through the integrated inhibition of the JNK/p38 MAPK/Akt and IκB-α/NF-κB pathways. nih.govnih.gov
Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines
Beyond its anti-inflammatory properties, this compound exhibits significant anticancer activity by inhibiting cancer cell growth and promoting programmed cell death, or apoptosis.
Inhibition of Cell Proliferation and Viability in in vitro Cancer Models
This compound has demonstrated the ability to inhibit the proliferation and viability of various cancer cells. For instance, it was found to suppress the viability of the human fibrosarcoma cell line (HT1080). researchgate.net In non-small cell lung cancer (NSCLC) cells, specifically A549 and H1299 lines, this compound inhibited cell migration and proliferation. mdpi.com This antiproliferative action is a key component of its potential as an anticancer agent. encyclopedia.pub
Induction of Apoptosis Pathways (e.g., Caspase Activation, Bcl-2/Bax Ratio Modulation)
A critical mechanism for the anticancer effect of this compound is the induction of apoptosis. In NSCLC cells (A549 and H1299), treatment with this compound led to an increase in the apoptotic cell population. researchgate.net This was accompanied by the upregulation of the death receptor Fas and its ligand (FasL), which triggers the extrinsic apoptosis pathway. researchgate.net Subsequently, the activation of downstream effector caspases, including caspase-3, caspase-8, and caspase-9, was observed in a dose-dependent manner. researchgate.net
Furthermore, this compound modulates the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins. It downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. researchgate.net This shift increases the Bax/Bcl-2 ratio, a key indicator of apoptosis induction, which promotes the mitochondrial pathway of cell death. mdpi.comresearchgate.net
Interactive Data Tables
Table 1: Summary of Molecular Mechanisms of this compound's Biological Activity
| Mechanism | Target Molecule/Pathway | Cell Model | Observed Effect | Citations |
| Anti-Inflammatory | iNOS, COX-2 | LPS-stimulated macrophages & microglial cells | Downregulation of mRNA and protein expression; reduced NO & PGE₂ production. | nih.govchemfaces.comnih.govjmb.or.kr |
| Anti-Inflammatory | TNF-α, IL-6 | LPS-stimulated macrophages & microglial cells | Downregulation of production and mRNA expression. | nih.govchemfaces.comnih.govmdpi.com |
| Anti-Inflammatory | NF-κB Signaling | LPS-stimulated macrophages & microglial cells | Inhibition of IκB-α degradation and p65/p50 nuclear translocation. | nih.govchemfaces.comnih.govmdpi.com |
| Anti-Inflammatory | MAPK & Akt Signaling | LPS-stimulated microglial cells | Inhibition of JNK, p38, and Akt phosphorylation. | nih.govchemfaces.comnih.gov |
Table 2: Summary of Antiproliferative and Apoptosis-Inducing Mechanisms of this compound
| Mechanism | Cancer Cell Line | Key Findings | Citations |
| Antiproliferative | Human Fibrosarcoma (HT1080) | Inhibition of cell viability and migration. | researchgate.netresearchgate.net |
| Antiproliferative | Non-Small Cell Lung Cancer (A549, H1299) | Inhibition of cell proliferation and migration. | mdpi.comencyclopedia.pub |
| Apoptosis Induction | Non-Small Cell Lung Cancer (A549, H1299) | Upregulation of Fas/FasL; activation of Caspase-3, -8, -9. | researchgate.net |
| Apoptosis Induction | Non-Small Cell Lung Cancer (A549, H1299) | Downregulation of Bcl-2; upregulation of Bax; increased Bax/Bcl-2 ratio. | mdpi.comresearchgate.net |
Enzyme Inhibition Studies and Molecular Target Identification
Studies have shown that phlorotannins, including derivatives of this compound, are potent inhibitors of crucial carbohydrate-digesting enzymes, α-glucosidase and α-amylase, which are targeted for managing high blood sugar after meals in diabetic patients.
A related compound, 2,7''-Phloroglucinol-6,6'-bieckol, has been singled out as a dual inhibitor of both α-amylase and α-glucosidase, with IC₅₀ values of 6.94 μM and 23.35 μM, respectively. medchemexpress.commedchemexpress.com Research indicates that this compound itself, obtained from Ecklonia cava, inhibits both rat intestinal α-glucosidase and porcine pancreatic α-amylase in a dose-dependent fashion. researchgate.net Although its inhibitory capability is known, detailed kinetic studies in the available literature tend to concentrate on other powerful phlorotannins like dieckol (B191000), which was identified as a non-competitive inhibitor of α-glucosidase. researchgate.net The combined findings suggest that this compound plays a role in the anti-diabetic effects of Ecklonia cava extracts by inhibiting these digestive enzymes. researchgate.netui.ac.id
Table 2: Glycosidase Inhibition by this compound and a Related Derivative
| Compound | Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 2,7''-Phloroglucinol-6,6'-bieckol | α-Amylase | 6.94 μM | medchemexpress.commedchemexpress.com |
| 2,7''-Phloroglucinol-6,6'-bieckol | α-Glucosidase | 23.35 μM | medchemexpress.commedchemexpress.com |
| This compound | α-Glucosidase, α-Amylase | Not specified | researchgate.net |
This compound has been recognized as an inhibitor of cholinesterases, enzymes that play a crucial role in the management of neurodegenerative conditions such as Alzheimer's disease. The compound has demonstrated inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Extracted from the red alga Grateloupia elliptica and the brown alga Ishige okamurae, this compound showed strong inhibitory action against BChE and moderate action against AChE. fao.orgkoreascience.kr A study documented an IC₅₀ value of 46.42 ± 1.19 μM for AChE inhibition. fao.org A kinetic analysis of its interaction with AChE, using Lineweaver-Burk plots, identified it as a noncompetitive inhibitor. fao.org This suggests that this compound attaches to a location on the enzyme other than the active site, changing the enzyme's shape and lowering its ability to function. fao.org Molecular docking studies have also been used to explore the binding patterns of similar phlorotannins with both AChE and BChE, indicating interactions with important amino acid residues near the opening of the enzyme's active site. e-nps.or.kr
Table 3: Cholinesterase Inhibition by this compound
| Enzyme | IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 46.42 ± 1.19 μM | Noncompetitive | fao.org |
| Butyrylcholinesterase (BChE) | 27.4 μM | Not specified | koreascience.kr |
Tyrosinase is a central enzyme in the production of melanin, and blocking it is a strategy for creating skin-lightening and anti-hyperpigmentation products. While this compound has been examined, a very similar derivative has exhibited especially noteworthy inhibitory properties.
A study on phlorotannins from Ecklonia cava looked into the tyrosinase-inhibiting effects of several compounds, one of which was 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol. nih.govnih.govresearchgate.net This derivative showed strong, competitive inhibition of tyrosinase, with an IC₅₀ value of 8.8 ± 0.1 μM and a Kᵢ value of 5.8 ± 0.8 μM. nih.govnih.govresearchgate.net
Notably, this compound was identified as a slow-binding inhibitor. nih.govmdpi.com Kinetic analysis pointed to a two-step binding process: the inhibitor first creates a complex with the enzyme, which then gradually shifts to a more firmly inhibited form. nih.govnih.govresearchgate.net According to molecular docking studies, this interaction involves important residues in the enzyme's active site, like His85 and Asn260. nih.govnih.gov This slow-binding nature implies that the inhibitory effect strengthens over time, a favorable quality for therapeutic substances. nih.gov
Table 4: Tyrosinase Inhibition by a this compound Derivative
| Compound | IC₅₀ Value | Kᵢ Value | Inhibition Characteristics | Reference |
|---|---|---|---|---|
| 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol | 8.8 ± 0.1 μM | 5.8 ± 0.8 μM | Competitive, Slow-binding, Two-step mechanism | nih.govnih.govresearchgate.net |
Receptor Binding and Other Signaling Pathway Modulation
Pyrogallol-phloroglucinol-6,6-bieckol (B12385112) (PPB), a derivative of this compound, has been shown to interact with the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. nih.gov RAGE is a multi-ligand receptor that, upon activation, can trigger inflammatory responses. nih.gov In a mouse model of diet-induced obesity, PPB was found to significantly inhibit RAGE ligands and reduce the expression of RAGE itself in visceral fat. nih.gov This led to a decreased binding ratio between RAGE and its ligands. nih.gov By interfering with the RAGE signaling pathway, PPB helps to reduce inflammation. nih.gov
The activation of RAGE by its ligands typically initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which are involved in transducing inflammatory signals. nih.gov By reducing RAGE expression and ligand binding, PPB can mitigate these inflammatory processes. nih.gov This interaction is particularly relevant in the context of obesity, where RAGE-mediated inflammation in adipose tissue is a key pathological feature. nih.gov
Pyrogallol-phloroglucinol-6,6-bieckol (PPB) has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)-protein kinase B (AKT) and 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathways in endothelial cells. nih.govnih.govresearchgate.net In studies on monocyte-associated vascular dysfunction, PPB was found to protect against endothelial cell death by increasing the phosphorylation of both PI3K-AKT and AMPK. nih.govresearchgate.net The PI3K/AKT pathway is crucial for cell survival, and its activation by PPB contributes to the protection of endothelial cells. nih.gov
Similarly, the activation of the AMPK pathway by PPB plays a role in its protective effects. nih.gov The modulation of these pathways by PPB suggests its potential to improve blood circulation and alleviate vascular dysfunction. nih.govresearchgate.net The anti-inflammatory effects of this compound are also linked to the inhibition of the JNK/p38 MAPK/Akt pathways in microglial cells. nih.govnih.gov
Walrus Calicivirus: In silico studies have identified phlorotannins, including a derivative of this compound (2,7-phloroglucinol-6,6-bieckol), as potential inhibitors of the walrus calicivirus. researchgate.netnih.govresearchgate.net Molecular docking simulations have shown that these compounds can bind to the capsid protein of the virus, suggesting a mechanism of inhibition that involves interference with the viral structure. researchgate.netnih.gov Specifically, 2,7-phloroglucinol-6,6-bieckol demonstrated favorable structural integrity and stability in these simulations, highlighting its potential as a candidate for further investigation. researchgate.net
Influenza A: While specific studies on this compound and Influenza A were not found in the provided results, there is evidence that phlorotannins, as a class of compounds, exhibit antiviral activity against influenza viruses. benthamopen.comnajah.edu
SARS-CoV-2 Main Protease: this compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. tjnpr.orgicbcongress.comaimspress.com This enzyme is critical for the replication of the virus. aimspress.com Molecular docking and modeling studies have shown that this compound has a strong affinity for the active site of Mpro. tjnpr.orgresearchgate.netmdpi.com It forms hydrogen bonds with key catalytic residues, His41 and Cys145, within the protease's active site. researchgate.net This interaction is predicted to inhibit the enzyme's function, thereby halting viral replication. researchgate.netmdpi.com The binding energy of this compound to the SARS-CoV-2 Mpro has been calculated to be significant, further supporting its potential as an inhibitor. researchgate.net
Cellular Mechanisms in Adipogenesis and Lipogenesis Inhibition
The chemical compound this compound has been shown to exert significant inhibitory effects on adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats). Research has elucidated several cellular and molecular pathways through which this compound achieves these anti-obesity effects, primarily studied in 3T3-L1 preadipocyte cell lines.
A key mechanism of this compound is the downregulation of major transcription factors that are critical for adipocyte differentiation. chemfaces.com Studies have demonstrated that this compound markedly suppresses the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). chemfaces.com These two transcription factors are considered master regulators of adipogenesis, and their inhibition effectively halts the differentiation of preadipocytes into mature adipocytes.
Furthermore, this compound influences the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), another crucial transcription factor involved in lipid metabolism. By decreasing the expression of SREBP-1c at both the mRNA and protein levels, this compound inhibits the downstream activation of genes responsible for fatty acid synthesis. chemfaces.com This is evidenced by the reduced mRNA expression of key lipogenic enzymes, including fatty acid synthase (FAS) and acyl-CoA carboxylase (ACC). chemfaces.comnih.gov The suppression of these enzymes directly leads to a decrease in lipid accumulation within the cells. chemfaces.com This inhibitory effect on adipocyte differentiation and lipid accumulation has been observed to be dose-dependent. chemfaces.com
Another identified mechanism involves the modulation of the Interleukin-6 (IL-6)/STAT3/Aurora Kinase A (AURKA) signaling pathway. A pyrogallol-phloroglucinol-6,6-bieckol (PPB) compound was found to restore the length of primary cilia, which is often shortened in the visceral adipose tissue of individuals on a high-fat diet. consensus.app This restoration is achieved by decreasing the upregulation of the IL-6/STAT3/AURKA signaling pathway, which is involved in cilia disassembly and the promotion of adipogenesis. consensus.app
The table below summarizes the key molecular targets of this compound in the inhibition of adipogenesis and lipogenesis.
| Target Molecule | Effect of this compound | Cellular Process Affected | References |
| PPARγ | Downregulation of mRNA and protein expression | Adipogenesis | chemfaces.com |
| C/EBPα | Downregulation of mRNA and protein expression | Adipogenesis | chemfaces.com |
| SREBP-1c | Downregulation of mRNA and protein expression | Lipogenesis | chemfaces.com |
| Fatty Acid Synthase (FAS) | Downregulation of mRNA expression | Lipogenesis | chemfaces.comnih.gov |
| Acyl-CoA Carboxylase (ACC) | Downregulation of mRNA expression | Lipogenesis | chemfaces.comnih.gov |
| IL-6/STAT3/AURKA Pathway | Downregulation | Primary Cilia Regulation, Adipogenesis | consensus.app |
Molecular Mechanisms in Vascular Dysfunction and Blood Circulation Improvement
This compound has demonstrated potential in improving vascular health and blood circulation through various molecular mechanisms, primarily centered on its antioxidant and anti-inflammatory properties. These actions help protect endothelial cells and maintain vascular homeostasis.
A significant mechanism is the compound's ability to combat oxidative stress in endothelial cells, which is a major contributor to vascular dysfunction. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose levels—a model for diabetic vascular complications—this compound was shown to inhibit cytotoxicity and reduce the generation of intracellular reactive oxygen species (ROS). chemfaces.comnih.gov It also decreased levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and nitric oxide. chemfaces.comnih.gov This protective effect is partly achieved by reducing the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes. chemfaces.comnih.gov
The anti-inflammatory action of this compound is also mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. chemfaces.comnih.govnih.gov By preventing the degradation of the inhibitor of κB-α (IκB-α), this compound suppresses the nuclear translocation of the NF-κB/p65 subunit, a critical step in the inflammatory response. chemfaces.com This leads to a downregulation in the production of pro-inflammatory cytokines. encyclopedia.pub
Furthermore, pyrogallol-phloroglucinol-6,6-bieckol (PPB), a derivative, has been shown to improve blood circulation by reducing endothelial cell death and the excessive proliferation and migration of vascular smooth muscle cells (VSMCs). researchgate.netnih.govmdpi.com This is accomplished through the activation of the phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways in endothelial cells. researchgate.netnih.gov The activation of these pathways promotes cell survival. nih.gov In VSMCs, PPB reduces proliferation and migration by decreasing the phosphorylation of ERK and AKT. nih.gov
PPB also mitigates vascular dysfunction by reducing the expression of adhesion molecules, which are crucial for the recruitment of inflammatory cells to the vessel wall. researchgate.netmdpi.com It has been found to inhibit the expression of the Receptor for Advanced Glycation End-products (RAGE) and its ligands, which are implicated in vascular inflammation and hypertrophy. semanticscholar.org Additionally, this compound has been shown to reduce pyroptosis, a form of inflammatory cell death, in endothelial and vascular smooth muscle cells by decreasing the expression of TLR4 and NLRP3 inflammasome components. mdpi.com In a model of nanoplastic-induced vascular damage, a form of this compound was found to ameliorate endothelial senescence and dysfunction by upregulating endothelial nitric oxide synthase (eNOS) expression and reducing the expression of cell cycle regulatory proteins like p53 and p21. nih.gov
The table below details the molecular mechanisms of this compound in improving vascular function.
| Cellular/Molecular Target | Effect of this compound | Outcome | References |
| Reactive Oxygen Species (ROS) | Decreased generation | Reduced oxidative stress | chemfaces.comnih.gov |
| iNOS, COX-2 | Reduced overexpression | Reduced inflammation | chemfaces.comnih.gov |
| NF-κB Pathway | Inhibition | Reduced inflammation | chemfaces.comnih.govnih.gov |
| PI3K-AKT & AMPK Pathways | Activation in endothelial cells | Increased cell survival | researchgate.netnih.gov |
| ERK & AKT Pathways | Decreased phosphorylation in VSMCs | Reduced proliferation and migration | nih.gov |
| Adhesion Molecules | Reduced expression | Decreased vascular inflammation | researchgate.netmdpi.com |
| RAGE and its ligands | Reduced expression | Reduced vascular inflammation and hypertrophy | semanticscholar.org |
| TLR4/NLRP3 Inflammasome | Reduced expression | Decreased pyroptosis | mdpi.com |
| eNOS | Upregulation | Improved vasorelaxation | nih.gov |
Structure Activity Relationship Sar Studies of 6,6 Bieckol and Its Analogs
Correlation of Structural Motifs with Biological Potency
The bioactivity of phlorotannins like 6,6'-bieckol is heavily influenced by the presence and arrangement of key structural motifs, particularly hydroxyl (-OH) groups and ether linkages. tandfonline.comresearchgate.net this compound is a hexamer of phloroglucinol (B13840), characterized by a dibenzo-p-dioxin (B167043) skeleton, and possesses numerous hydroxyl groups, which are critical to its function. preprints.org
The number and position of hydroxyl groups play a pivotal role in the antioxidant capacity of phlorotannins. usp.brtjnpr.org These groups can donate hydrogen atoms to neutralize free radicals, and their radical scavenging activity is often proportional to the number of available hydroxyl groups. tjnpr.org However, it's not merely the quantity but also the substitution pattern of these groups that dictates the antioxidant potency. Current time information in Bangalore, IN.dermikelp.co.za The specific arrangement of -OH groups on the aromatic rings of this compound contributes to its ability to scavenge various reactive oxygen species (ROS). preprints.org For instance, the antioxidant activity of phlorotannins has been shown to be dependent on their specific structure and substitution patterns. Current time information in Bangalore, IN.
The ether linkages (O-bridge linkages) that form the dibenzo-p-dioxin structure are another defining feature contributing to the bioactivity of this compound. tandfonline.comflinders.edu.au These linkages, along with the numerous hydroxyl groups, are thought to be important for the molecule's ability to inhibit various enzymes. flinders.edu.aunio.res.in Studies on different bieckol isomers, such as 6,8'-bieckol and 8,8'-bieckol (B1229291), have revealed that the position of the biphenyl (B1667301) and ether linkages significantly affects biological outcomes. For example, in one study, 8,8'-bieckol demonstrated substantially higher inhibitory effects on cyclooxygenase-2 (COX-2) activity compared to this compound and 6,8'-bieckol, highlighting the importance of the linkage position. google.com
The interaction of these structural motifs with biological targets is key to their mechanism of action. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to their inhibition. nio.res.ingoogle.com This has been suggested as the mechanism for the inhibition of enzymes like α-glucosidase and α-amylase by phlorotannins. nio.res.in A derivative, 2,7″-phloroglucinol-6,6′-bieckol, demonstrated potent inhibitory activity against these enzymes, which was attributed to its hydroxyl groups. tandfonline.com
| Compound | Key Structural Features | Observed Biological Activity | Reference |
| This compound | Hexamer of phloroglucinol, dibenzo-p-dioxin linkages, multiple hydroxyl groups | Antioxidant, anti-inflammatory, anti-MMP, anti-HIV, α-glucosidase inhibition | preprints.orggoogle.comjabonline.in |
| 6,8'-Bieckol | Isomer of this compound, different linkage position | Moderate COX-2 inhibition | google.com |
| 8,8'-Bieckol | Isomer of this compound, different linkage position | Strong COX-2 inhibition | google.com |
| 2,7″-Phloroglucinol-6,6′-bieckol | A derivative of this compound | Potent α-glucosidase and α-amylase inhibitor | tandfonline.com |
| Phlorofucofuroeckol A | A phlorotannin with furan (B31954) rings | Strong COX-2 inhibition, antioxidant | google.com |
Influence of Molecular Size and Degree of Polymerization on Bioactivity
The molecular size and the degree of polymerization (DP) are critical determinants of the biological activity of phlorotannins. google.comnih.gov this compound, being a phloroglucinol hexamer, is a relatively large molecule with a molecular weight of 742.5 g/mol . preprints.org This significant size and polymerization contribute to its potent biological effects. flinders.edu.au
Generally, the bioactivity of phlorotannins, including antioxidant and enzyme inhibitory activities, tends to increase with the degree of polymerization. mdpi.com Oligomeric phlorotannins are often found to be more active than their monomeric precursor, phloroglucinol. whiterose.ac.uk This is because the larger, more complex structures can interact with multiple sites on a target protein or provide a greater number of radical-scavenging hydroxyl groups. nih.gov
However, this relationship is not always linear. Some studies suggest that bioactivity increases with molecular weight up to a certain point, beyond which it may decrease. jabonline.in This could be due to factors such as reduced bioavailability or steric hindrance, where very large polymers might experience self-shielding through intramolecular hydrogen bonding, making the active hydroxyl groups less accessible. jabonline.inresearchgate.net For instance, research on phlorotannins from Ascophyllum nodosum indicated that the main bioactive fraction had a molecular weight in the range of 10 to 20 kDa. researchgate.net Another study suggested that phlorotannins with molecular weights between 8-18 kDa exhibit the highest antioxidant activity. jabonline.in
The structural configuration and the degree of polymerization have been shown to influence a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and anti-diabetic effects. dermikelp.co.zajabonline.in The complexity arising from the polymerization process, which creates various structural linkages, is a key reason for the diverse bioactivities observed among different phlorotannins. mdpi.com
| Phlorotannin Type | Degree of Polymerization (Phloroglucinol Units) | General Bioactivity Trend | Reference |
| Monomers (e.g., Phloroglucinol) | 1 | Lower activity compared to polymers | whiterose.ac.uk |
| Oligomers (e.g., Eckol, Dieckol) | 3-6 | Generally high bioactivity, potent antioxidants and enzyme inhibitors | mdpi.comwhiterose.ac.uk |
| Polymers | >6 | Activity may increase up to a certain size, then potentially decrease | jabonline.inresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. tandfonline.comCurrent time information in Bangalore, IN. While specific QSAR studies focusing exclusively on this compound are limited, the principles derived from QSAR analyses of polyphenols and other phlorotannins are applicable. Current time information in Bangalore, IN.flinders.edu.aujabonline.in These studies establish mathematical models based on molecular descriptors that quantify physicochemical properties of the molecules. Current time information in Bangalore, IN.
QSAR models for antioxidant activity in polyphenols often utilize descriptors related to electronic properties (like bond dissociation enthalpy and ionization potential), lipophilicity, and topological indices. usp.brnih.gov The goal is to create a model that can predict the bioactivity of new or untested compounds, guiding the search for more potent molecules. Current time information in Bangalore, IN.
In the context of this compound, computational methods like molecular docking, which are often used in conjunction with QSAR, have provided insights into its interaction with various protein targets. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a receptor. For example, a molecular modeling study of this compound showed favorable docking scores with matrix metalloproteinase-3 (MMP-3), suggesting a strong binding interaction. google.com Further studies have demonstrated through molecular docking that this compound can bind to MMP-1 and MMP-9 as well. dermikelp.co.za
Virtual screening and molecular docking studies have also identified this compound as a potential inhibitor of other key enzymes. It was selected as a promising inhibitor for Akt1 and Akt2 kinases, which are involved in cancer pathways, based on its high binding scores. tjnpr.orgnio.res.intandfonline.com Similarly, docking studies investigating anti-diabetic potential showed that this compound has a strong binding affinity for protein tyrosine phosphatase 1B (PTP1B), with a lower binding energy than some control drugs, indicating potent inhibition. preprints.org These computational approaches help to explain the observed biological activities at a molecular level and support the SAR findings.
| Target Protein | Computational Method | Finding/Result for this compound | Reference |
| MMP-3 | Molecular Docking | Good docking score (CDOCKER interaction energy = -57.91 kcal/mol) | google.com |
| Akt1 | Virtual Screening / Molecular Docking | Identified as a top candidate inhibitor (Binding Affinity: -10.8 kcal/mol) | tjnpr.orgtandfonline.com |
| Akt2 | Virtual Screening / Molecular Docking | Identified as a top candidate inhibitor (Binding Affinity: -11.4 kcal/mol) | tjnpr.orgtandfonline.com |
| PTP1B | Molecular Docking | Strong binding energy (-341 kJ/mol), lower than some controls | preprints.org |
| HIV-1 Reverse Transcriptase | Molecular Docking | Suggested as a potent inhibitor | tjnpr.org |
Rational Design of this compound Derivatives for Enhanced or Selective Activities
The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound derivatives with enhanced potency or improved selectivity for specific biological targets. flinders.edu.au By understanding which structural features are critical for activity, researchers can propose targeted chemical modifications to optimize the molecule's properties.
For example, the unique structure of this compound has been suggested as a promising scaffold for designing new and effective inhibitors of HIV-1 reverse transcriptase. google.com Its demonstrated anti-HIV-1 activity, coupled with a high therapeutic index, makes it an attractive lead compound for further development. google.com Modifications could involve altering the number or position of hydroxyl groups to enhance binding to the enzyme's active site or changing the substitution pattern to improve pharmacokinetic properties.
The study of naturally occurring analogs like 2,7″-phloroglucinol-6,6′-bieckol, which shows potent anti-diabetic enzyme inhibitory activity, provides clues for rational design. tandfonline.com Synthesizing derivatives that mimic or enhance the features of this analog could lead to more effective anti-hyperglycemic agents. Furthermore, general strategies for modifying polyphenols, such as methylation or methoxylation, could be applied to the phlorotannin structure to influence inhibitory mechanisms and binding affinity.
While the total synthesis of complex natural products like this compound is challenging, semi-synthetic approaches, where the natural compound is isolated and then chemically modified, could be a viable strategy. The development of advanced drug delivery systems, such as nano-formulations, could also be explored to improve the bioavailability and therapeutic efficacy of this compound and its future derivatives. researchgate.net The ultimate goal of these rational design strategies is to translate the potent, broad-spectrum bioactivity of this compound into targeted therapeutic agents with improved clinical potential.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 6,6'-Bieckol. These methods provide a theoretical basis for predicting chemical reactivity and electronic behavior.
DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G(d) or 6-31G(d,p), are employed to optimize the molecular geometry of this compound and determine its electronic structure mdpi.comresearchgate.netjejunu.ac.krnomad-laboratory.de. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO gap serves as an indicator of a molecule's chemical reactivity and stability, providing insights into its potential to donate or accept electrons, which is fundamental to its interactions with biological systems mdpi.com. While specific calculated energy values for this compound's molecular orbitals are not detailed in the provided snippets, the methodology highlights its application in assessing the compound's electronic landscape mdpi.com.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density around a molecule, identifying regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic) mdpi.comuni-muenchen.delibretexts.org. This mapping is vital for predicting sites of electrophilic or nucleophilic attack and understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding mdpi.comuni-muenchen.de. While specific MEP maps for this compound are not presented, the technique is recognized as a standard tool in computational chemistry for analyzing molecular reactivity mdpi.comresearchgate.net.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating binding affinities and interaction modes. This compound has been extensively docked against various enzymes and proteins implicated in disease pathways.
This compound has demonstrated significant binding affinities with several key biological targets:
SARS-CoV-2 Main Protease (Mpro): Docking studies revealed that this compound interacts with the SARS-CoV-2 Mpro, exhibiting an average binding energy of -12.9 kcal/mol preprints.orgmdpi.com. This interaction involves the formation of a hydrogen bond with the crucial His41 residue preprints.orgmdpi.com.
Matrix Metalloproteinases (MMPs): Investigations into MMP inhibition show that this compound can bind to MMP-1, MMP-3, and MMP-9 researchgate.net. Specifically, docking with MMP-3 (PDB ID: 2JT6) yielded a CDOCKER interaction energy of -57.91 kcal/mol, with interactions involving hydrogen bonds and π-π stacking dokumen.pub.
Tyrosinase: this compound, in the form of 2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol, has shown potent tyrosinase inhibitory activity. It exhibited an IC50 of 8.8 ± 0.1 μM and a Ki of 5.8 ± 0.8 μM, with a docking score of -6.68 kcal/mol, interacting with key residues at the active site mdpi.comnih.gov.
Viral Targets (e.g., HIV, SARS-CoV-2): this compound has been evaluated for its anti-HIV-1 activity and interactions with viral proteins nih.govncsu.edu. It also showed a binding energy of -6.65 kcal/mol against the SARS-CoV-2 Receptor Binding Domain (RBD)/ACE2 complex nih.gov. Related compounds like 6,8'-bieckol have also been studied against HIV Vpu protein doi.org.
Kinase Targets (e.g., Akt1, Akt2): In the context of oral cancer research, this compound was identified as a promising inhibitor of Akt1 and Akt2. It demonstrated binding affinities of -10.8 kcal/mol for Akt1 and -11.4 kcal/mol for Akt2 tandfonline.comnih.gov.
E-cadherin: Docking simulations indicate that this compound binds to E-cadherin, a protein involved in epithelial-mesenchymal transition (EMT), forming hydrogen bonds with specific amino acid residues nih.govresearchgate.net.
Table 1: Molecular Docking Results of this compound with Selected Biological Targets
| Target Protein/Enzyme | PDB ID (if specified) | Binding Affinity (kcal/mol) | Key Interactions | Reference Snippet Index |
| SARS-CoV-2 Main Protease | N/A | -12.9 | Hydrogen bond with His41 | preprints.orgmdpi.com |
| Matrix Metalloproteinase-3 | 2JT6 | -57.91 (CDOCKER energy) | H-bonds with Thr215, Glu216, Leu218, His201, Ala165; π-π stacking with His201 | dokumen.pub |
| Tyrosinase | N/A | -6.68 | Interaction with His85, Asn260 | mdpi.comnih.gov |
| SARS-CoV-2 RBD/ACE2 | N/A | -6.65 | N/A | nih.gov |
| Akt1 | 3QKL | -10.8 | N/A | tandfonline.comnih.gov |
| Akt2 | 2JDO | -11.4 | N/A | tandfonline.comnih.gov |
| E-cadherin | 1q1P | N/A | Hydrogen bonds with SER8, LEU21, PRO5 | nih.govresearchgate.net |
The molecular docking studies have pinpointed specific amino acid residues within the active sites of target proteins that are crucial for the binding of this compound:
SARS-CoV-2 Mpro: His41 is identified as a key residue involved in hydrogen bonding preprints.orgmdpi.com.
MMP-3: Thr215, Glu216, Leu218, His201, and Ala165 are involved in hydrogen bonding, while His201 also participates in π-π stacking interactions dokumen.pub.
Tyrosinase: His85 and Asn260 are critical for binding mdpi.comnih.gov.
E-cadherin: SER8, LEU21, and PRO5 form hydrogen bonds with this compound nih.govresearchgate.net.
Table 2: Key Binding Residues of this compound with Biological Targets
| Target Protein/Enzyme | Key Binding Residues | Type of Interaction | Reference Snippet Index |
| SARS-CoV-2 Main Protease | His41 | Hydrogen bond | preprints.orgmdpi.com |
| Matrix Metalloproteinase-3 | Thr215, Glu216, Leu218, Ala165 | Hydrogen bond | dokumen.pub |
| His201 | Hydrogen bond, π-π stacking | dokumen.pub | |
| Tyrosinase | His85, Asn260 | Interaction (likely hydrogen bonding) | mdpi.comnih.gov |
| E-cadherin | SER8, LEU21, PRO5 | Hydrogen bond | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular Dynamics (MD) simulations are employed to assess the stability of the protein-ligand complexes over time and to observe any conformational changes that may occur. These simulations provide a dynamic perspective on the binding process.
MD simulations have been utilized to confirm the stability of this compound complexes with targets such as SARS-CoV-2 Mpro, α-glucosidase, α-amylase, and HIV Vpu preprints.orgmdpi.comnih.govdoi.orgresearchgate.net. For instance, in the case of SARS-CoV-2 Mpro, MD simulations showed that the His41 residue maintained an H-bond with a hydroxyl group of the ligand throughout the simulation period, indicating a stable interaction preprints.org. Similarly, simulations for α-glucosidase and α-amylase indicated stability at their binding sites researchgate.net. Studies involving HIV Vpu protein also reported stable ligand-protein complexes, evidenced by low Root Mean Square Deviation (RMSD) values after reaching an equilibrium state, suggesting minimal fluctuation of the ligand within the binding pocket doi.org. These simulations are crucial for validating docking results and understanding the long-term behavior of the molecular complex.
Compound List
This compound
Heptafuhalol A
Pseudotheonamide D
Pseudotheonamide C
Bisfucotriphlorethol B
Tetrafuhalol B
Bisfucotetraphlorethol A
Hexaphlorethol A
6,8'-Bieckol
Phlorofucofuroeckol A
Phlorofucofuroeckol B
7-Phloroeckol
2-Phloroeckol
2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol
Siphonaxanthin
Sargachromanol E
Dioxinodehydroeckol
Caulerpenyne
Diphloroethohydroxycarmalol
N3 (Likely a reference compound, not detailed)
Lopinavir (Likely a reference compound, not detailed)
Donepezil (Reference compound for cholinesterase inhibition)
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are fundamental in separating, identifying, and quantifying compounds in complex mixtures, making them indispensable for 6,6'-Bieckol research.
HPLC-DAD and HPLC-MS for Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) are widely utilized for the qualitative and quantitative analysis of this compound. HPLC-DAD allows for the detection of compounds based on their UV-Vis absorption spectra, aiding in preliminary identification and purity assessment by providing spectral information for each eluting peak. For instance, studies have reported the detection of this compound at a wavelength of 230 nm nih.gov.
When coupled with Mass Spectrometry (HPLC-MS), these techniques provide more definitive identification through molecular weight determination and fragmentation patterns. HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) has been employed to analyze extracts containing this compound, often using C18 columns with methanol (B129727) gradients. For example, one study reported the confirmation of this compound's molecular ion peak at m/z 973 [M+H]⁺, corresponding to its molecular formula C₄₈H₃₀O₂₃, using positive ionization mode . Another study utilized HPLC-ESI-MS (negative ion mode) for the identification of phlorotannins, including this compound nih.govmdpi.com. Quantitative analysis using HPLC-DAD typically relies on peak area normalization for purity assessment, with studies confirming purities exceeding 95% for isolated this compound .
HPLC-qTOFMS and LC-MS/MS for Comprehensive Metabolite Profiling and Dereplication
For more in-depth analysis, particularly in metabolite profiling and dereplication, High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-qTOFMS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are crucial. HPLC-qTOFMS offers high resolution and accurate mass measurements, enabling the identification of compounds in complex matrices by comparing experimental data with spectral databases. This technique is particularly valuable for dereplication, which involves the rapid identification of known compounds within extracts, thereby streamlining the isolation of novel metabolites.
Studies have successfully employed HPLC-qTOFMS for the dereplication of phlorotannins from Ecklonia cava. By analyzing retention times, high-resolution mass spectra, and MS/MS fragmentation patterns, researchers have identified numerous phlorotannins, including this compound mdpi.com. For instance, this compound (compound 15) was identified with a mass-to-charge ratio (m/z) of 741.0737, exhibiting characteristic product ions from fragmentation, which aided in its structural confirmation mdpi.com. LC-MS/MS, specifically, provides detailed structural information through tandem mass spectrometry, allowing for the characterization of complex molecules and their fragmentation pathways mdpi.comsemanticscholar.org. This capability is vital for distinguishing between closely related phlorotannins and confirming the identity of this compound within diverse algal extracts.
Spectroscopic Methods for Research-Oriented Quantification
Spectroscopic methods provide non-destructive ways to quantify compounds, often complementing chromatographic techniques.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis Spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound, provided it possesses a distinct absorption spectrum. Phlorotannins, including this compound, typically exhibit strong absorbance in the UV region, often with a maximum absorbance (λmax) around 230 nm nih.gove-fas.org. This characteristic absorption allows for quantitative analysis through calibration curves generated using known concentrations of purified this compound. While specific molar absorptivity values for this compound are not universally reported across all studies, its UV-Vis profile serves as a key identifier and quantification tool in routine analyses and quality control e-fas.org.
Standardization and Development of Reference Materials for this compound Research
The reliable advancement of this compound research hinges on the availability of well-characterized and standardized reference materials. Standardization ensures consistency and comparability of results across different laboratories and studies. The development of reference materials involves rigorous purification processes, typically employing preparative HPLC, to achieve high purity .
Potential Research Applications and Future Directions in Chemical and Biological Sciences
Development as Molecular Probes for Investigating Cellular Pathways
While the direct application of 6,6'-Bieckol as a molecular probe is not yet extensively documented, its known interactions with key cellular signaling pathways suggest a strong potential for such development. A molecular probe is a molecule used to study the properties of other molecules or structures. Given that this compound has been shown to modulate pathways such as MAPK/AP-1 and NF-κB, it could be chemically modified to incorporate fluorescent or radioactive labels. researchgate.net Such labeled derivatives of this compound could serve as valuable tools for researchers to visualize and track the dynamics of these pathways in real-time within living cells. This would offer deeper insights into the mechanisms of inflammation, oxidative stress, and other cellular processes that this compound is known to influence. The development of this compound-based probes could, therefore, significantly contribute to our understanding of cellular biology and disease pathogenesis.
Exploration in Functional Food and Nutraceutical Research (Mechanistic Insights)
The exploration of this compound in functional foods and nutraceuticals is a rapidly growing area of research, focusing on the mechanistic insights into its health-promoting effects. Functional foods are those that offer health benefits beyond basic nutrition. Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods.
| Bioactivity | Mechanism of Action | Potential Application |
| Antioxidant | Scavenging of reactive oxygen species (ROS) | Functional foods for healthy aging |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines | Nutraceuticals for joint health |
| Cardioprotective | Improvement of blood circulation, reduction of blood pressure and cholesterol | Functional foods for cardiovascular health |
Role in Cosmeceutical Research for Photoaging Mechanisms (e.g., MMPs, ROS)
In the field of cosmeceuticals, this compound has emerged as a promising agent for combating photoaging, the premature aging of the skin caused by repeated exposure to ultraviolet (UV) radiation. Research has elucidated its mechanisms of action, primarily centered on its ability to counteract the damaging effects of UV-induced reactive oxygen species (ROS) and matrix metalloproteinases (MMPs). nih.gov
UV radiation triggers the production of ROS in the skin, which in turn activates signaling pathways that lead to the upregulation of MMPs. nih.gov These enzymes are responsible for the degradation of collagen and other extracellular matrix proteins, resulting in the characteristic signs of photoaging, such as wrinkles and loss of skin elasticity. Studies have shown that this compound can effectively reduce ROS levels in skin cells exposed to UVB radiation. nih.gov Furthermore, it has been demonstrated to downregulate the expression of MMP-1, MMP-3, and MMP-9, key enzymes involved in collagen breakdown. nih.gov Molecular docking studies have also indicated that this compound can directly bind to these MMPs, further inhibiting their activity. nih.gov
| Target | Effect of this compound | Implication for Photoaging |
| Reactive Oxygen Species (ROS) | Decreases levels in UVB-induced keratinocytes nih.gov | Reduces oxidative stress and subsequent cellular damage |
| Matrix Metalloproteinases (MMPs) | Downregulates expression of MMP-1, -3, and -9 nih.gov | Prevents the breakdown of collagen and elastin in the skin |
| MAPK/AP-1 and NF-κB pathways | Reduces UVB-induced activation researchgate.net | Inhibits the signaling cascades that lead to inflammation and matrix degradation |
Investigation as a Candidate for Pre-clinical Therapeutic Development
A significant body of research has been dedicated to investigating this compound as a candidate for pre-clinical therapeutic development across a spectrum of diseases, owing to its diverse pharmacological activities.
Anti-inflammatory: this compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. researchgate.net It has been shown to suppress the production of pro-inflammatory mediators and cytokines. mdpi.com These findings suggest its potential for the development of treatments for inflammatory conditions.
Anti-diabetic: The compound has shown promise in the context of diabetes and its complications. Studies have indicated that this compound can protect against high-glucose-induced oxidative stress in endothelial cells, a key factor in diabetic vascular complications. nih.gov It achieves this by inhibiting the expression of ROS and pro-inflammatory enzymes. nih.gov
Anti-cancer: Preliminary research suggests that this compound may possess anti-cancer properties. It has been shown to inhibit the expression of MMP-2 and MMP-9 in human fibrosarcoma cells, which are crucial for cancer cell invasion and metastasis. researchgate.net
Antiviral: this compound has been identified as a potential antiviral agent, particularly against the human immunodeficiency virus (HIV-1). dermikelp.co.zawikipedia.org It has been reported to inhibit the activity of the HIV-1 reverse transcriptase enzyme, a critical component of the viral replication cycle. dermikelp.co.za
Neuroprotective: There is emerging evidence for the neuroprotective effects of this compound. Its anti-inflammatory and antioxidant properties are thought to contribute to its potential in protecting neuronal cells from damage in the context of neurodegenerative diseases.
Advanced Material Science Applications (e.g., Antioxidant Coatings, Hydrogels for Tissue Engineering)
While the direct incorporation of this compound into advanced materials is a nascent field of research, its inherent properties, particularly its potent antioxidant activity, suggest significant potential for such applications.
Antioxidant Coatings: There is a growing interest in developing antioxidant coatings for various applications, from preserving food quality to protecting medical devices from oxidative damage. The strong free-radical scavenging ability of this compound makes it an attractive candidate for incorporation into such coatings. These coatings could potentially extend the shelf-life of products and enhance the biocompatibility of medical implants.
Hydrogels for Tissue Engineering: Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering to support cell growth and tissue regeneration. nih.govfrontiersin.orgfrontiersin.org The incorporation of bioactive molecules into hydrogels can enhance their therapeutic efficacy. Given its antioxidant and anti-inflammatory properties, this compound could be integrated into hydrogel scaffolds to create a more favorable microenvironment for tissue repair and regeneration by mitigating oxidative stress and inflammation at the site of injury.
Emerging Research Areas and Unexplored Bioactivities of this compound
The scope of research on this compound is continually expanding, with several emerging areas and unexplored bioactivities holding promise for future investigations.
Synergistic Effects: Investigating the synergistic effects of this compound with other natural compounds or conventional drugs is a promising avenue. mdpi.com Such combinations could lead to enhanced therapeutic efficacy and reduced side effects.
Gut Microbiota Modulation: The influence of polyphenols on the gut microbiota is a burgeoning area of research. Future studies could explore how this compound modulates the composition and function of the gut microbiome and the subsequent impact on host health.
Anti-biofilm Activity: The ability of phlorotannins to inhibit biofilm formation by pathogenic bacteria suggests that this compound could be explored as a novel anti-biofilm agent, with potential applications in preventing and treating persistent infections. nih.gov
Challenges and Future Perspectives in Phlorotannin Research and Translation
Despite the promising bioactivities of this compound and other phlorotannins, several challenges need to be addressed to facilitate their translation from laboratory research to clinical and commercial applications.
Extraction and Purification: The extraction and purification of specific phlorotannins like this compound can be complex and costly, hindering the large-scale production required for commercialization. researchgate.net
Bioavailability and Stability: Phlorotannins, including this compound, may have low bioavailability due to their poor solubility and instability in the gastrointestinal tract. whiterose.ac.uktandfonline.comtandfonline.com This limits their therapeutic efficacy when administered orally.
Standardization: The lack of standardized methods for the quantification and characterization of phlorotannins makes it difficult to compare results across different studies and ensure product consistency. researchgate.net
Future research should focus on developing more efficient and sustainable extraction and purification techniques. Furthermore, innovative formulation strategies, such as encapsulation in nanoparticles or liposomes, could be employed to enhance the bioavailability and stability of this compound. tandfonline.com Overcoming these challenges will be crucial for unlocking the full therapeutic and commercial potential of this remarkable marine compound.
Q & A
Q. What experimental models are commonly used to study 6,6'-Bieckol’s anti-inflammatory mechanisms?
Methodological Answer: In vitro models such as RAW 264.7 macrophages and peritoneal macrophages are standard for assessing anti-inflammatory activity. Researchers typically induce inflammation using lipopolysaccharide (LPS) and measure nitric oxide (NO), prostaglandin E2 (PGE2), and cytokine (e.g., TNF-α, IL-6) suppression via ELISA or Western blot. Dose-response experiments (e.g., 50–200 μM) are critical, with 100–200 μM often showing optimal efficacy in suppressing NF-κB activation .
Q. How can researchers validate the identity and purity of newly isolated this compound?
Methodological Answer: Use spectroscopic techniques: nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full characterization in the main manuscript or supplementary materials .
Q. What are the recommended solvent systems and concentration ranges for in vitro studies of this compound?
Methodological Answer: Prepare stock solutions in dimethyl sulfoxide (DMSO) at 10 mM, then dilute in cell culture media to avoid solvent toxicity (final DMSO ≤0.1%). For dose-dependent studies, use serial dilutions (e.g., 10–200 μM). Refer to molarity-to-volume conversion tables (e.g., 1 mg in 1.0259 mL for 1 mM) to ensure accuracy .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in different inflammatory models be resolved?
Methodological Answer: Discrepancies may arise from model-specific variables (e.g., primary vs. immortalized cells, in vivo vs. in vitro systems). Conduct comparative studies using standardized protocols (e.g., LPS concentration, exposure time) and include positive controls (e.g., dexamethasone). Use transcriptomic or proteomic profiling to identify pathway-specific variations .
Q. What strategies optimize this compound’s bioavailability in preclinical studies?
Methodological Answer: Address poor solubility and stability via nanoformulation (e.g., liposomes, polymeric nanoparticles) or co-administration with absorption enhancers (e.g., piperine). Validate bioavailability improvements using pharmacokinetic assays (e.g., plasma concentration-time curves) and compare tissue distribution profiles .
Q. How should researchers design experiments to investigate this compound’s dual inhibition of α-amylase and α-glucosidase?
Methodological Answer: Use enzyme inhibition assays with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch-iodine (for α-amylase). Calculate IC50 values via nonlinear regression and confirm specificity using negative controls. Cross-validate results with molecular docking studies to identify binding interactions .
Methodological and Analytical Considerations
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For non-linear responses, apply sigmoidal curve fitting (e.g., four-parameter logistic model). Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can researchers ensure reproducibility when studying this compound’s effects on lipid metabolism?
Methodological Answer: Standardize cell culture conditions (e.g., 3T3-L1 adipocyte differentiation protocols) and quantify lipid accumulation via Oil Red O staining or fluorescent dyes (e.g., BODIPY). Include batch-to-batch variability assessments and publish raw data in supplementary materials .
Ethical and Translational Frameworks
Q. What ethical considerations apply to in vivo studies of this compound’s anti-obesity effects?
Methodological Answer: Follow ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering via humane endpoints, and obtain institutional ethics approval. For translational relevance, prioritize models mimicking human metabolic syndromes (e.g., high-fat diet-induced obesity) .
How can the PICOT framework structure clinical research questions for this compound?
Methodological Answer: Define:
- P opulation: Target cohort (e.g., patients with type 2 diabetes).
- I ntervention: this compound dosage/formulation.
- C omparison: Placebo or standard care (e.g., metformin).
- O utcome: Primary endpoints (e.g., HbA1c reduction).
- T ime: Study duration (e.g., 12 weeks).
This ensures clarity and alignment with regulatory requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
